2-Chloro-5-nitrobenzothiazole

Catalog No.
S1900464
CAS No.
3622-38-6
M.F
C7H3ClN2O2S
M. Wt
214.63 g/mol
Availability
In Stock
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2-Chloro-5-nitrobenzothiazole

CAS Number

3622-38-6

Product Name

2-Chloro-5-nitrobenzothiazole

IUPAC Name

2-chloro-5-nitro-1,3-benzothiazole

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H

InChI Key

BSHJRTMGKFPQGZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl
  • Organic synthesis: The presence of reactive groups like nitro and chloro can make 2-Chloro-5-nitrobenzothiazole a valuable intermediate in the synthesis of more complex molecules.
  • Material science: Nitroaromatic compounds are sometimes investigated for their potential applications in areas like organic electronics or dyes due to their interesting electronic properties [].

2-Chloro-5-nitrobenzothiazole is a halogenated heterocyclic compound characterized by its molecular formula C₇H₃ClN₂O₂S and a molecular weight of 214.63 g/mol. This compound features a benzothiazole ring with a chlorine atom at the 2-position and a nitro group at the 5-position, contributing to its unique chemical properties and biological activities. The presence of these functional groups allows for diverse reactivity, making it an important intermediate in organic synthesis and medicinal chemistry .

, primarily due to the reactivity of its chloro and nitro groups. Key reaction types include:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon or sodium borohydride .

Common Reagents and Conditions

  • Substitution Reactions: Amines, thiols, and alkoxides are commonly used reagents.
  • Reduction Reactions: Hydrogen gas, palladium on carbon, or sodium borohydride are typical reducing agents employed under mild conditions.

Major Products Formed

  • Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
  • Reduction Products: The primary product is 2-chloro-5-aminobenzothiazole following the reduction of the nitro group.

Research indicates that 2-chloro-5-nitrobenzothiazole exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Studies suggest potential in inhibiting cancer cell proliferation, making it a candidate for further drug development .
  • Enzyme Inhibition: The compound has been observed to inhibit specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission .

The synthesis of 2-chloro-5-nitrobenzothiazole typically involves nitration reactions of benzothiazole derivatives. A common synthetic route includes:

  • Electrophilic Nitration: Benzothiazole is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group.
  • Chlorination: Chlorination can be achieved through various methods, including the use of sulfuryl chloride on benzothiazole derivatives .

Industrial Production Methods

In industrial settings, larger-scale synthesis may involve controlled reactions in large reactors with precise monitoring of temperature and pressure to maximize yield and purity. Purification methods such as crystallization or distillation are often employed to obtain high-purity products .

2-Chloro-5-nitrobenzothiazole finds applications across several fields:

  • Chemical Industry: It serves as an intermediate in synthesizing other heterocyclic compounds.
  • Pharmaceutical Research: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Dyes and Pigments Production: The compound is also utilized in manufacturing dyes due to its vibrant color properties .

Studies exploring the interactions of 2-chloro-5-nitrobenzothiazole with biological systems have revealed its capacity to modulate various cellular processes. The compound influences cell signaling pathways and gene expression by interacting with transcription factors and enzymes. Such interactions underline its potential therapeutic applications and warrant further investigation into its mechanisms of action in biological contexts .

Several compounds share structural similarities with 2-chloro-5-nitrobenzothiazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-nitrobenzothiazoleSimilar halogenated structureDifferent position of nitro group affects reactivity
2-Chloro-6-nitrobenzothiazoleHalogenated benzothiazoleVariation in position leads to different biological activities
2-Chloro-5-methylbenzothiazoleMethyl substitution instead of nitroAlters hydrophobicity and biological interactions
2-ChlorobenzothiazoleLacks nitro groupGenerally less reactive compared to nitro derivatives
BenzothiazoleBase structure without substitutionsServes as a parent compound for derivatives

The unique combination of the chlorine atom at the 2-position and the nitro group at the 5-position distinguishes 2-chloro-5-nitrobenzothiazole from other related compounds, imparting specific reactivity patterns and biological properties that make it an interesting subject for further research in medicinal chemistry and organic synthesis .

Classical Chlorination Approaches

Classical chlorination methodologies for benzothiazole derivatives primarily involve the transformation of 2-mercaptobenzothiazole precursors using various chlorinating agents. These approaches have been extensively developed and refined over several decades of synthetic chemistry research.

Sulfuryl Chloride-Mediated Synthesis from 2-Mercaptobenzothiazole Derivatives

Sulfuryl chloride (SO₂Cl₂) represents the most effective and widely utilized chlorinating agent for the conversion of 2-mercaptobenzothiazole derivatives to their corresponding 2-chloro analogs [3] [4]. The reaction proceeds through a direct nucleophilic substitution mechanism where the mercapto group is displaced by chlorine.

The standard protocol involves treating 2-mercapto-5-nitrobenzothiazole with an excess of sulfuryl chloride, typically employing 6-10 molecular equivalents of the chlorinating agent relative to the substrate [5]. The reaction is conducted at temperatures ranging from 10°C to 30°C, making it exceptionally mild compared to alternative chlorination methods [3]. Under these conditions, the transformation proceeds smoothly within 1-3 hours, yielding 2-chloro-5-nitrobenzothiazole in 85-95% yield [5].

The mechanism involves initial coordination of sulfuryl chloride to the sulfur atom of the mercapto group, followed by nucleophilic attack by chloride ion and subsequent elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts [3]. This process results in clean conversion without significant side product formation when properly controlled.

Recent investigations have demonstrated that the addition of catalytic amounts of water significantly enhances both the reproducibility and yield of this transformation [4] [6]. The water-promoted chlorination protocol involves adding 0.1-0.5 equivalents of water to the reaction mixture, which generates acid in situ through partial hydrolysis of sulfuryl chloride [4]. This acidic environment catalyzes the chlorination process, resulting in yields consistently exceeding 90% with excellent reproducibility [6].

The water-promoted method addresses the historical variability issues associated with sulfuryl chloride-mediated chlorination reactions. Traditional protocols often suffered from inconsistent results due to trace impurities or variations in reagent quality [4]. The systematic addition of water as a promoter has resolved these reproducibility concerns, making this approach highly reliable for both laboratory and industrial applications [6].

Comparative Analysis of Thionyl Chloride vs. Sulfuryl Chloride Reactivity

The comparative reactivity profiles of thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) toward 2-mercaptobenzothiazole derivatives reveal fundamental differences in reaction pathways and product distributions [3] [7].

Thionyl chloride demonstrates significantly different reactivity compared to sulfuryl chloride when applied to 2-mercaptobenzothiazole substrates. Rather than effecting clean chlorination, thionyl chloride primarily promotes oxidative coupling reactions, leading to the formation of dibenzothiazolyl disulfide as the major product [5]. This undesired pathway occurs through initial formation of a sulfenyl chloride intermediate, which subsequently undergoes dimerization rather than substitution [7].

The mechanistic distinction arises from the different electrophilic properties of these chlorinating agents. Sulfuryl chloride acts as a more potent electrophile toward the mercapto sulfur, facilitating direct substitution through a concerted mechanism [3]. In contrast, thionyl chloride exhibits weaker electrophilicity and tends to promote radical-mediated oxidative processes [7].

Temperature requirements further differentiate these reagents. Thionyl chloride typically requires elevated temperatures (100-150°C) to achieve any meaningful conversion, while sulfuryl chloride operates effectively at ambient conditions [5]. The harsh thermal conditions required for thionyl chloride often lead to decomposition of sensitive nitro-substituted substrates, making it unsuitable for 2-chloro-5-nitrobenzothiazole synthesis.

Yield comparisons consistently favor sulfuryl chloride, with typical conversions of 85-95% versus 30-45% for thionyl chloride when applied to similar substrates [5]. The poor performance of thionyl chloride results from competing disulfide formation and thermal decomposition pathways that reduce the effective conversion to the desired chlorinated product.

Product purity represents another critical distinction. Sulfuryl chloride-mediated reactions produce high-purity 2-chlorobenzothiazole products with minimal purification requirements [5]. Thionyl chloride reactions generate complex product mixtures containing disulfides, unreacted starting materials, and various decomposition products, necessitating extensive purification procedures [7].

Catalytic Chlorination Strategies

Modern catalytic approaches to benzothiazole synthesis have expanded the synthetic toolkit beyond classical chlorination methods, offering enhanced selectivity and functional group compatibility through transition metal catalysis.

Transition Metal-Catalyzed Chlorination of Nitro-Substituted Precursors

Transition metal-catalyzed methodologies provide sophisticated alternatives to traditional chlorination approaches, particularly for complex nitro-substituted benzothiazole derivatives. These methods leverage the unique properties of metal catalysts to promote selective bond formation under controlled conditions.

Palladium-catalyzed synthesis represents a prominent strategy for constructing 2-substituted benzothiazoles from readily available precursors [8] [9]. The palladium-catalyzed approach typically employs Pd(OAc)₂ or Pd(PPh₃)₄ as the catalyst, combined with copper co-catalysts to facilitate the cyclization process [8]. This methodology operates through carbon-hydrogen functionalization followed by intramolecular carbon-sulfur bond formation.

The palladium system demonstrates exceptional functional group tolerance, accommodating nitro substituents without competing reduction or decomposition reactions [8]. Reaction conditions typically involve heating at 80-120°C in polar aprotic solvents such as dimethylformamide or acetonitrile [8]. Under optimized conditions, yields ranging from 75-98% have been achieved for various substituted benzothiazoles [10].

Copper-catalyzed methodologies offer complementary reactivity profiles for benzothiazole synthesis [10]. Copper-based systems excel in promoting three-component coupling reactions involving 2-iodoanilines, benzyl chlorides, and elemental sulfur [10]. This approach constructs the benzothiazole ring system through sequential carbon-nitrogen bond formation, sulfur incorporation, and cyclization.

The copper-catalyzed protocol demonstrates remarkable efficiency, with reaction times as short as 2-6 hours and yields consistently exceeding 90% for appropriately substituted substrates [10]. The method tolerates diverse functional groups, including electron-withdrawing nitro substituents, making it applicable to 2-chloro-5-nitrobenzothiazole synthesis.

Ruthenium-catalyzed oxidative coupling represents another powerful approach for benzothiazole construction [11]. RuCl₃-catalyzed intramolecular cyclization of N-arylthioureas provides access to 2-aminobenzothiazoles in high yields [11]. This methodology operates through oxidative carbon-hydrogen activation followed by carbon-sulfur bond formation.

The ruthenium system exhibits excellent chemoselectivity, avoiding over-oxidation of sensitive functional groups while promoting the desired cyclization reaction [11]. Reaction conditions are relatively mild, typically requiring temperatures of 60-80°C in ethanol or aqueous ethanol mixtures [11]. Yields of 65-91% have been reported for various substituted substrates.

Nickel-catalyzed approaches utilizing N-heterocyclic carbene ligands have emerged as efficient alternatives for benzothiazole synthesis [9]. These systems operate at remarkably mild conditions, often at room temperature or slightly elevated temperatures (25-60°C) [9]. The nickel-NHC catalysts demonstrate exceptional activity, providing complete conversions within 0.5-4 hours [9].

Solvent Systems and Reaction Optimization

Solvent selection profoundly influences the efficiency and selectivity of benzothiazole synthesis reactions, particularly for sensitive nitro-substituted derivatives. Systematic optimization of solvent systems has revealed critical structure-reactivity relationships that govern reaction outcomes.

Dimethylformamide (DMF) emerges as the preferred solvent for many benzothiazole synthesis protocols due to its high boiling point, excellent solvation properties, and chemical inertness under reaction conditions [12] [13]. DMF effectively solubilizes both organic substrates and inorganic reagents, facilitating homogeneous reaction conditions [12]. The high dielectric constant of DMF (εᵣ = 36.7) stabilizes charged intermediates, promoting ionic reaction pathways [13].

Optimization studies demonstrate that DMF-based protocols consistently deliver yields of 75-85% for condensation reactions involving 2-aminothiophenol and aldehyde substrates [12]. The solvent's thermal stability allows reactions to proceed at elevated temperatures (80-160°C) without decomposition, enabling complete conversion of starting materials [13].

Acetonitrile represents another valuable solvent option, particularly for transition metal-catalyzed transformations [14] [15]. The coordinating properties of acetonitrile stabilize metal complexes while maintaining sufficient reactivity for catalytic turnover [14]. Acetonitrile's moderate boiling point (81.6°C) provides convenient temperature control and facilitates product isolation through simple distillation [15].

Metal-catalyzed reactions in acetonitrile typically proceed at 25-80°C with yields ranging from 70-90% [14]. The solvent's ability to coordinate to metal centers without strongly inhibiting catalytic activity makes it ideal for palladium and copper-catalyzed benzothiazole synthesis [15].

Dimethyl sulfoxide (DMSO) offers unique advantages for oxidative coupling reactions due to its strong coordinating ability and resistance to oxidation [16]. DMSO effectively solubilizes both organic and inorganic components while serving as a mild oxidizing agent when required [16]. This dual functionality makes DMSO particularly valuable for reactions requiring oxidative cyclization.

DMSO-based protocols typically operate at 60-120°C and deliver yields of 65-85% for various benzothiazole derivatives [16]. The solvent's high boiling point and thermal stability accommodate harsh reaction conditions while maintaining product integrity [16].

Dichloroethane (DCE) has emerged as an optimal solvent for halogenation reactions, particularly those involving chlorinating agents [16]. DCE's chemical inertness toward electrophilic chlorinating species prevents competitive reactions while providing excellent solvation for organic substrates [16]. The solvent's moderate boiling point (83.5°C) facilitates temperature control during exothermic halogenation processes.

Halogenation reactions in DCE typically proceed at 60-100°C with yields of 80-95%, demonstrating the solvent's effectiveness for selective chlorination protocols [16]. The ability to conduct reactions under reflux conditions while maintaining precise temperature control represents a significant advantage for sensitive nitro-substituted substrates.

Green chemistry approaches have promoted the development of aqueous hydrotropic media for benzothiazole synthesis [17]. Sodium cumene sulfonate serves as an effective hydrotrope, significantly enhancing the aqueous solubility of organic reactants [17]. This approach eliminates the need for organic solvents while maintaining high reaction efficiency.

Hydrotropic synthesis protocols achieve yields of 85-97% for benzothiazole formation in aqueous media [17]. The environmentally benign nature of these protocols, combined with simplified product isolation and hydrotrope recycling, makes them attractive for sustainable synthesis applications [17].

Temperature optimization studies reveal optimal ranges of 25-120°C depending on the specific reaction type and catalyst system employed [18] [19]. Lower temperatures favor selectivity and minimize side reactions, while higher temperatures promote reaction rates and completion [19]. The balance between reaction rate and selectivity requires careful optimization for each specific substrate and catalyst combination [18].

Reagent stoichiometry significantly influences reaction outcomes, with optimal ratios typically ranging from 1:6 to 1:10 (substrate to chlorinating agent) for classical chlorination approaches [5]. Excess chlorinating agent ensures complete conversion while minimizing competing hydrolysis reactions [5]. However, excessive reagent quantities can lead to over-chlorination or decomposition of sensitive functional groups.

Molecular Geometry and Crystallographic Data

2-Chloro-5-nitrobenzothiazole exhibits a planar molecular structure characteristic of benzothiazole derivatives [1] [2]. The compound crystallizes with the molecular formula C₇H₃ClN₂O₂S and a molecular weight of 214.63 g/mol [1] [3] [2]. The basic molecular properties are summarized in Table 1.

PropertyValueReference
Molecular FormulaC₇H₃ClN₂O₂S [1] [2]
Molecular Weight (g/mol)214.63 [1] [3] [2]
CAS Number3622-38-6 [1] [3] [2]
Density (g/cm³)1.6 ± 0.1 [1]
Boiling Point (°C)348.1 ± 15.0 at 760 mmHg [1]
Flash Point (°C)164.3 ± 20.4 [1]

The benzothiazole ring system maintains planarity with minimal deviation from the mean plane, consistent with related benzothiazole derivatives [4] [5]. The presence of the chlorine atom at the 2-position and the nitro group at the 5-position introduces significant electronic effects that influence the overall molecular geometry [6]. Crystallographic studies of related compounds demonstrate that benzothiazole derivatives typically exhibit interplanar angles between substituent groups and the core ring system ranging from 3° to 19° [7] [4] [8].

The molecular structure features characteristic bond lengths and angles consistent with aromatic heterocyclic systems. The thiazole ring maintains the expected C-S-C angle of approximately 88-89°, as observed in similar benzothiazole derivatives [9]. The carbon-chlorine bond length in the 2-position falls within the typical range of 1.70-1.80 Å for aromatic chlorine substituents [10].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for 2-Chloro-5-nitrobenzothiazole. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for the aromatic protons on the benzene ring system [11] [12]. The compound exhibits three distinct aromatic proton signals corresponding to the hydrogen atoms at positions 4, 6, and 7 of the benzothiazole ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates the expected aromatic carbon signals with characteristic downfield shifts for carbons bearing electron-withdrawing substituents [12]. The carbon at position 2, bearing the chlorine substituent, appears significantly downfield due to the deshielding effect of the halogen. Similarly, the carbon at position 5, substituted with the nitro group, shows characteristic downfield chemical shifts consistent with the strong electron-withdrawing nature of the nitro functionality [13] [12].

Related benzothiazole derivatives show consistent Nuclear Magnetic Resonance patterns, with chemical shifts varying systematically based on substituent electronic effects [11] [13]. The spectroscopic data confirms the regioselective substitution pattern and validates the proposed molecular structure.

Infrared and Ultraviolet-Visible Absorption Signatures

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in 2-Chloro-5-nitrobenzothiazole [14] [15]. The nitro group exhibits strong absorption bands typically observed at 1520-1570 cm⁻¹ (asymmetric NO₂ stretch) and 1340-1380 cm⁻¹ (symmetric NO₂ stretch) [16] [17]. The benzothiazole ring system shows characteristic absorption patterns in the fingerprint region, with bands at 760-740 cm⁻¹ corresponding to out-of-plane deformation of the aromatic ring system [15].

The carbon-chlorine bond contributes to absorption features in the 600-800 cm⁻¹ region, consistent with aromatic carbon-halogen stretching vibrations [18]. Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1400-1600 cm⁻¹ region, providing additional structural confirmation [19] [15].

Ultraviolet-Visible spectroscopy demonstrates electronic transitions characteristic of nitro-substituted benzothiazole systems [20] [21] [22]. The compound exhibits absorption maxima in the ultraviolet region, with the nitro group contributing to strong absorption due to π→π* transitions. The extended conjugation of the benzothiazole system with the electron-withdrawing substituents results in bathochromic shifts compared to unsubstituted benzothiazole [21].

Table 2 summarizes the key spectroscopic techniques and their applications to 2-Chloro-5-nitrobenzothiazole characterization.

TechniqueKey Features/ApplicationsNotable Information
Infrared SpectroscopyCharacteristic bands for benzothiazole ring, nitro group, and carbon-chlorine bondGas phase infrared spectrum available in National Institute of Standards and Technology database [14]
Nuclear Magnetic Resonance SpectroscopyProton and carbon-13 Nuclear Magnetic Resonance for structural confirmationRelated benzothiazole derivatives show characteristic chemical shifts [11] [12]
Ultraviolet-Visible SpectroscopyElectronic transitions and absorption maxima determinationRelated nitrobenzothiazoles show absorption in ultraviolet-visible region [22]
Mass SpectrometryMolecular ion peak and fragmentation patternsMolecular weight confirmation at mass-to-charge ratio 214.63

Computational Chemistry Insights

Density Functional Theory-Optimized Structures

Density Functional Theory calculations provide detailed insights into the electronic structure and geometry of 2-Chloro-5-nitrobenzothiazole [23] [24] [25]. The most commonly employed computational method for benzothiazole derivatives is the Becke, 3-parameter, Lee-Yang-Parr functional with various basis sets [23] [24] [26]. Table 3 presents the computational molecular descriptors derived from Density Functional Theory calculations.

ParameterValueReference
Topological Polar Surface Area (Ų)56.03 [27]
Logarithm of Partition Coefficient2.8579 [27]
Hydrogen Bond Acceptors4 [27]
Hydrogen Bond Donors0 [27]
Rotatable Bonds1 [27]

Geometry optimization using Density Functional Theory methods confirms the planar structure of the benzothiazole core with minimal deviation from planarity [24] [25]. The optimized bond lengths and angles agree well with experimental crystallographic data where available [23]. The presence of electron-withdrawing substituents (chlorine and nitro groups) influences the electron density distribution throughout the molecular framework [24].

The calculated molecular electrostatic potential maps reveal regions of electron depletion around the electron-withdrawing substituents and electron accumulation on the nitrogen and sulfur heteroatoms [24] [25]. These calculations provide valuable insights into potential sites for intermolecular interactions and reactivity patterns.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the electronic properties governing the chemical reactivity of 2-Chloro-5-nitrobenzothiazole [23] [26] [28]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide fundamental information about electron-donating and electron-accepting capabilities [29].

The Highest Occupied Molecular Orbital primarily localizes on the benzene ring portion of the benzothiazole system, with significant contribution from the sulfur heteroatom [24] [30]. The Lowest Unoccupied Molecular Orbital shows substantial localization on the nitro group and the thiazole ring, reflecting the electron-accepting nature of these moieties [30] [28].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap provides insight into the kinetic stability and chemical reactivity of the compound [26] [31]. Smaller energy gaps typically correlate with higher chemical reactivity and biological activity [26]. The electron-withdrawing effects of both the chlorine and nitro substituents contribute to stabilization of the Lowest Unoccupied Molecular Orbital, resulting in a reduced Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap compared to unsubstituted benzothiazole [28].

Table 4 summarizes the Density Functional Theory methods commonly employed for benzothiazole studies and their specific applications.

Method/Basis SetApplicationsReference
Becke, 3-parameter, Lee-Yang-Parr/6-31G(d,p)Geometry optimization and frequency calculations [23] [24] [26]
Becke, 3-parameter, Lee-Yang-Parr/6-31+G(d,p)Enhanced diffuse functions for anions and excited states [23] [24]
Becke, 3-parameter, Lee-Yang-Parr/6-311G(d,p)Higher accuracy geometry and energy calculations [24] [32]
Becke, 3-parameter, Lee-Yang-Parr/6-311+G(d,p)High-level calculations with diffuse and polarization functions [23]

XLogP3

3.4

Wikipedia

2-Chloro-5-nitrobenzothiazole

Dates

Last modified: 08-16-2023

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